N,9-bis(4-fluorophenyl)-6-methyl-9H-purin-2-amine
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Overview
Description
N,9-bis(4-fluorophenyl)-6-methyl-9H-purin-2-amine is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of two 4-fluorophenyl groups and a methyl group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,9-bis(4-fluorophenyl)-6-methyl-9H-purin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a purine derivative.
Substitution Reaction:
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide or a similar methylating agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.
Automated Processes: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,9-bis(4-fluorophenyl)-6-methyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine core.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Scientific Research Applications
N,9-bis(4-fluorophenyl)-6-methyl-9H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N,9-bis(4-fluorophenyl)-6-methyl-9H-purin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application, such as its use in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
N,9-bis(4-chlorophenyl)-6-methyl-9H-purin-2-amine: Similar structure with chlorine substituents instead of fluorine.
N,9-bis(4-bromophenyl)-6-methyl-9H-purin-2-amine: Similar structure with bromine substituents instead of fluorine.
N,9-bis(4-methoxyphenyl)-6-methyl-9H-purin-2-amine: Similar structure with methoxy substituents instead of fluorine.
Uniqueness
N,9-bis(4-fluorophenyl)-6-methyl-9H-purin-2-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as electronegativity and reactivity. Fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H13F2N5 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
N,9-bis(4-fluorophenyl)-6-methylpurin-2-amine |
InChI |
InChI=1S/C18H13F2N5/c1-11-16-17(25(10-21-16)15-8-4-13(20)5-9-15)24-18(22-11)23-14-6-2-12(19)3-7-14/h2-10H,1H3,(H,22,23,24) |
InChI Key |
GLTIEIIKWGFKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)F)N(C=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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